

Application Note: Developing Assays to Screen for INCB054329 (Pemigatinib) Sensitivity

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Compound of Interest

Compound Name: INCB054329

Cat. No.: B1191781

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Audience: Researchers, scientists, and drug development professionals.

Introduction

INCB054329, also known as Pemigatinib (PEMAZYRE®), is a potent and selective inhibitor with a dual mechanism of action. It targets both the Bromodomain and Extraterminal (BET) family of proteins and is a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] As a BET inhibitor, it disrupts the transcriptional regulation of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][3] As an FGFR inhibitor, it blocks signaling pathways crucial for the proliferation and survival of cancer cells driven by aberrant FGFR activity.[4]

Pemigatinib has received FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6][7] It is also approved for adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[8] Given its dual activity and clinical significance, robust and reproducible assays are essential for identifying sensitive patient populations, understanding resistance mechanisms, and discovering new therapeutic applications.

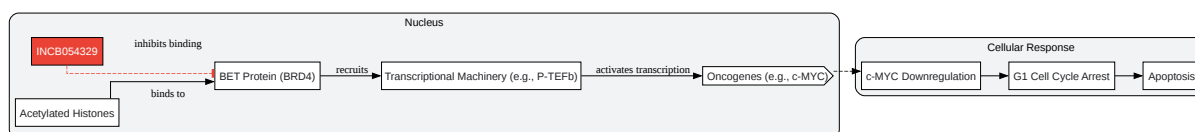
This document provides detailed protocols and application notes for a suite of assays designed to characterize cellular sensitivity to **INCB054329**.

Signaling Pathways and Mechanism of Action

To effectively screen for sensitivity, it is crucial to understand the pathways **INCB054329** targets.

1. BET Inhibition Pathway

BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of key oncogenes, including c-MYC. **INCB054329** competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these target genes. This leads to a reduction in c-MYC protein levels, resulting in G1 cell cycle arrest and induction of apoptosis.^{[1][9][10]}

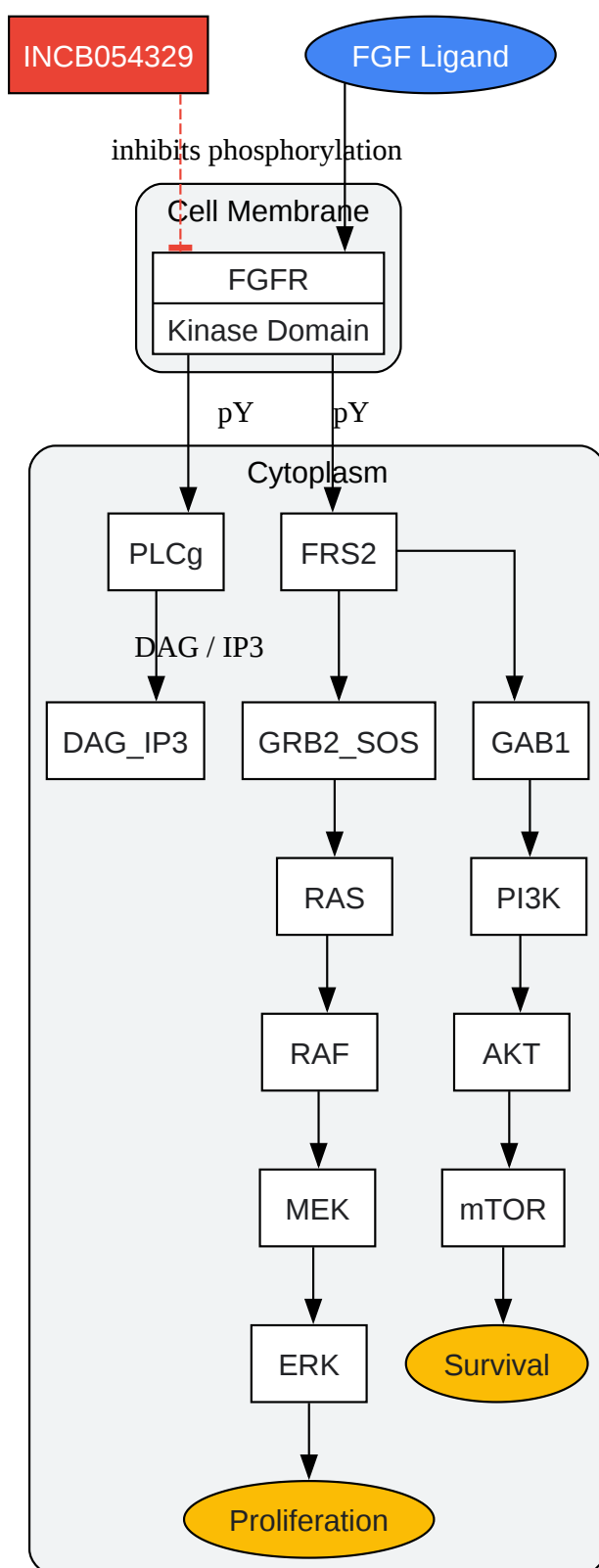


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Caption: INCB054329 mechanism as a BET inhibitor.

2. FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. In cancers with FGFR gene fusions, amplifications, or mutations, the receptor is constitutively active. **INCB054329** inhibits the kinase activity of FGFR1, 2, and 3, blocking these downstream signals.^{[1][4]}

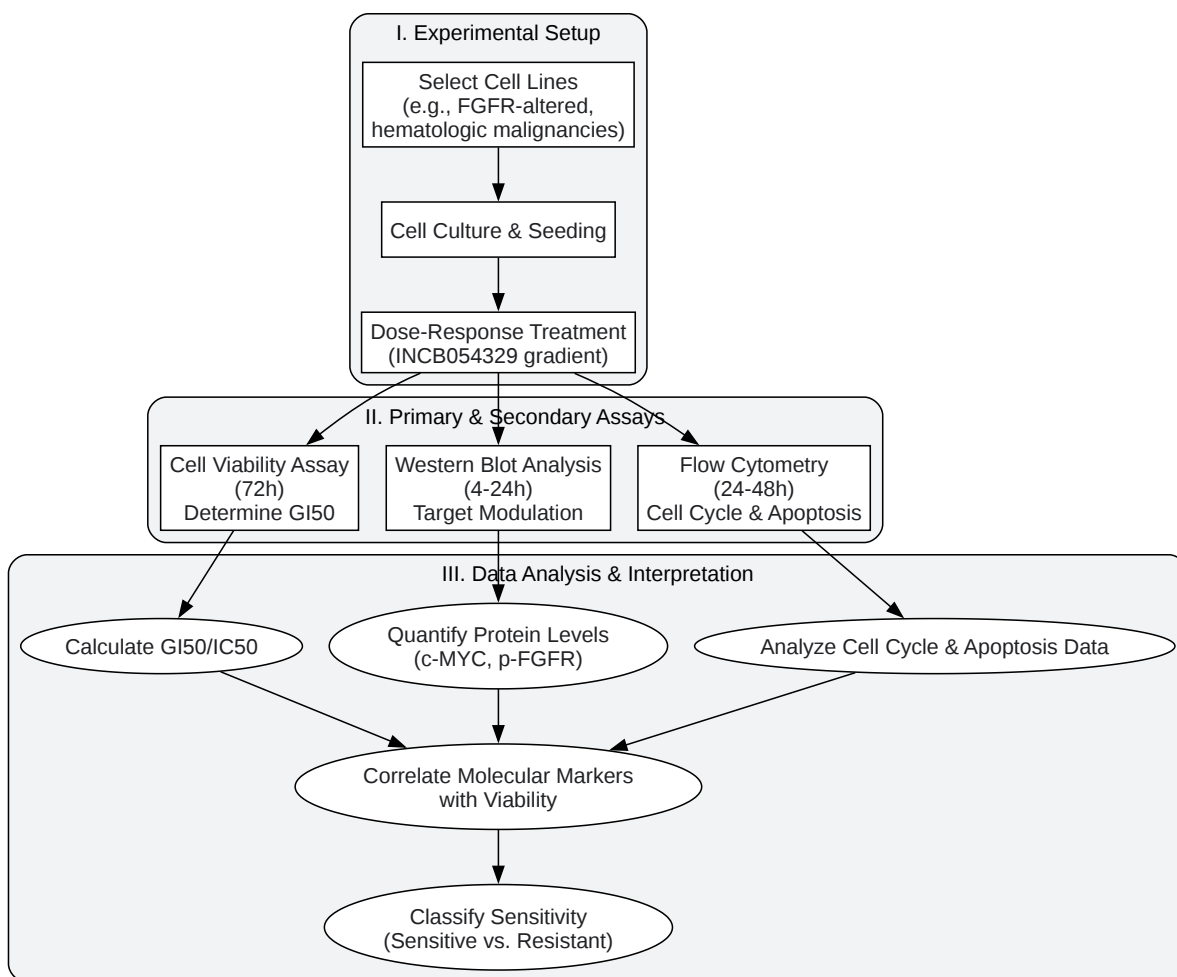


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Caption: INCB054329 mechanism as an FGFR inhibitor.

Experimental Workflow for Sensitivity Screening

A systematic approach is recommended to screen and validate **INCB054329** sensitivity in cancer cell lines. The workflow integrates multiple assays to provide a comprehensive picture of the drug's effect, from broad cytotoxicity to specific molecular responses.



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